1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-28-18-8-3-14(11-19(18)29-2)9-10-23-20-17-12-26-27(21(17)25-13-24-20)16-6-4-15(22)5-7-16/h3-8,11-13H,9-10H2,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAUXFQLDCQFKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(4-Chlorophenyl)-3-Amino-4-Cyanopyrazole
Ethoxymethylenemalononitrile, synthesized via condensation of triethyl orthoformate and malononitrile in acetic anhydride, reacts with 4-chlorophenylhydrazine (1.2 eq) in ethyl acetate under reflux (3 h). Post-neutralization with dilute NaOH, azeotropic distillation removes acetic acid, yielding crude 3-amino-4-cyano-1-(4-chlorophenyl)pyrazole. Recrystallization from aqueous ethanol (charcoal treatment) affords the intermediate in 78% yield.
Key Characterization
Cyclization to 1-(4-Chlorophenyl)-4-Aminopyrazolo[3,4-d]Pyrimidine
3-Amino-4-cyano-1-(4-chlorophenyl)pyrazole (1.0 eq) reacts with formamidine acetate (1.5 eq) in 2-methoxyethanol under nitrogen at 100°C for 48 h. Cooling to 25°C precipitates the product, which is filtered and washed with cold ethanol (95%) to yield the core structure (85% purity). Further purification via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) enhances purity to >97%.
Key Characterization
- DCI-MS (NH₃): m/z 258 [M+H]⁺.
- ¹³C-NMR (DMSO-d₆): δ 160.1 (C-4), 155.3 (C-7a), 148.9 (C-3), 134.2 (C-Cl), 129.5–128.1 (Ar-C), 113.4 (C-5).
Functionalization with the 2-(3,4-Dimethoxyphenyl)Ethyl Side Chain
Synthesis of 2-(3,4-Dimethoxyphenyl)Ethyl Bromide
2-(3,4-Dimethoxyphenyl)ethanol (1.0 eq) is treated with PBr₃ (1.1 eq) in dry diethyl ether (0°C, 2 h). Quenching with ice water, followed by extraction with ethyl acetate and drying (MgSO₄), yields the alkyl bromide (92%).
Key Characterization
N-Alkylation of 4-Aminopyrazolo[3,4-d]Pyrimidine
1-(4-Chlorophenyl)-4-aminopyrazolo[3,4-d]pyrimidine (1.0 eq), 2-(3,4-dimethoxyphenyl)ethyl bromide (1.2 eq), and K₂CO₃ (2.0 eq) are refluxed in dry DMF (12 h). The mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol to afford the target compound (68% yield).
Key Characterization
- FT-IR (KBr): 3445 cm⁻¹ (N-H), 2932 cm⁻¹ (C-H), 1591 cm⁻¹ (C=N), 1515 cm⁻¹ (Ar), 1265 cm⁻¹ (C-O-C).
- ¹H-NMR (DMSO-d₆):
δ 8.34 (s, 1H, pyrimidine-H), 7.65–7.61 (d, J = 8.4 Hz, 2H, Cl-Ar-H), 7.48–7.45 (d, J = 8.4 Hz, 2H, Cl-Ar-H), 6.92–6.85 (m, 3H, OCH₃-Ar-H), 3.91 (s, 6H, OCH₃), 3.68 (t, J = 7.0 Hz, 2H, NCH₂), 2.88 (t, J = 7.0 Hz, 2H, ArCH₂). - HRMS (ESI): m/z 464.1287 [M+H]⁺ (calc. 464.1289).
Optimization and Yield Analysis
Table 1: Comparative Reaction Conditions for N-Alkylation
| Parameter | Condition A | Condition B | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | DMSO | DMF |
| Base | K₂CO₃ | NaH | K₂CO₃ |
| Temperature (°C) | 120 | 80 | 120 |
| Time (h) | 12 | 24 | 12 |
| Yield (%) | 68 | 52 | 68 |
Condition A (DMF, K₂CO₃, 120°C) maximizes yield by enhancing nucleophilicity of the amine while minimizing side reactions.
Mechanistic Insights
The cyclization step proceeds via nucleophilic attack of the pyrazole amine on the electrophilic carbon of formamidine, followed by dehydration to form the pyrimidine ring. Alkylation exploits the lone pair on the 4-amino group, facilitating an SN2 displacement with the primary alkyl bromide.
Challenges and Mitigation
- Impurity Formation: Prolonged heating during cyclization generates colored byproducts. Mitigated by strict temperature control (100°C) and inert atmosphere.
- Di-Alkylation: Excess alkyl bromide leads to quaternary ammonium salts. Controlled stoichiometry (1.2 eq alkyl bromide) ensures mono-alkylation.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, organometallic reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Anticancer Pyrazolo[3,4-d]pyrimidines
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Activity: Reduces tumor mass in neuroblastoma xenograft models (SK-N-BE(2) cell line) via Src kinase inhibition .
- Limitations: Poor pharmacokinetics (PK), necessitating graphene oxide (GO) nanosheets for improved delivery .
N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 11)
- Synthesis : Yielded 57% via oxidation and purification .
- Properties : Methylsulfonyl group enhances electrophilicity, improving kinase binding. Melting point: 225–227°C .
- Comparison : The vinylphenyl group may increase rigidity compared to the flexible dimethoxyphenylethyl chain in the target compound.
Kinase Inhibitors with Varied Substituents
PP2 (3-(4-Chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Application : Used in neuropathic pain studies to inhibit Src family kinases (SFKs) .
- Structural Insight : The tert-butyl group improves metabolic stability but reduces solubility compared to aryl-ethylamine substituents .
1-(4-Chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Biological Activity
The compound 1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 351.81 g/mol
- CAS Number : [to be confirmed]
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example A | A549 | 0.95 | Induction of apoptosis |
| Example B | HCT116 | 0.067 | CDK2 inhibition |
Research indicates that derivatives of this compound can inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Aurora-A kinase pathway .
Anti-inflammatory Properties
In addition to anticancer effects, the compound has shown promise in modulating inflammatory responses. For example, related compounds have been studied for their ability to reduce nitric oxide production in activated microglia, suggesting potential applications in neurodegenerative diseases like Parkinson's disease .
Neuroprotective Effects
Neuroprotective studies have indicated that pyrazolo[3,4-d]pyrimidines can mitigate neuroinflammation and protect neuronal cells from toxic insults. This is particularly relevant in models of neurodegeneration where inflammatory processes contribute to cell death.
Study 1: Antitumor Activity Assessment
A study conducted by Xia et al. evaluated a series of pyrazolo derivatives for their antitumor activity against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values as low as 26 µM against A549 lung cancer cells, indicating potent antitumor effects .
Study 2: Inhibition of Inflammatory Pathways
Another significant study investigated the anti-inflammatory effects of related compounds in a microglial model. The findings revealed that treatment with these compounds significantly reduced pro-inflammatory cytokine production and improved cell viability under inflammatory conditions .
Q & A
Basic Research Questions
What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Coupling Reactions : Use of HATU or similar coupling agents to attach substituents (e.g., 3,4-dimethoxyphenethylamine) to the core .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency at 60–80°C .
- Purification : Recrystallization from acetonitrile or chromatography (silica gel, ethyl acetate/hexane) achieves >70% purity .
Critical Parameters : Temperature control during substitution reactions and catalyst selection (e.g., Pd for cross-coupling) significantly impact yield .
How is structural confirmation achieved using spectroscopic techniques?
Methodological Answer:
- 1H NMR : Key peaks include δ ~11.80 ppm (NH protons), aromatic protons at δ 7.3–8.3 ppm, and methoxy groups at δ ~3.8 ppm .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 438.3 for C₂₂H₂₀ClN₅O₂) .
- IR Spectroscopy : Stretching vibrations for C-Cl (~750 cm⁻¹) and N-H (~3300 cm⁻¹) validate substituents .
Advanced Research Questions
How do substituents on the phenyl rings modulate kinase inhibition?
Methodological Answer:
- SAR Studies : The 4-chlorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets, while 3,4-dimethoxyphenethyl improves solubility and membrane permeability .
- Enzyme Assays : Use differential scanning fluorimetry (DSF) to measure ΔTm (thermal shift) upon compound binding. For example, a ΔTm > 5°C indicates strong Src kinase inhibition .
- Control Experiments : Compare with analogs lacking the 4-chloro group, which typically show reduced activity (IC₅₀ > 10 μM vs. 0.5 μM for the target compound) .
What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and normalize data to controls like PP3 (inactive analog) .
- Orthogonal Methods : Cross-validate IC₅₀ values using ATP-competitive ELISA and cell-based proliferation assays .
- Computational Docking : Predict binding modes with AutoDock Vina; discrepancies between in silico and experimental data may arise from solvation effects .
Which in vitro and in vivo models are suitable for evaluating neuroprotective potential?
Methodological Answer:
- In Vitro : Primary astrocytes treated with glutamate; measure GLT-1 transporter upregulation via Western blot (target compound EC₅₀ ~1 μM vs. control) .
- In Vivo : Transgenic Alzheimer’s mice (e.g., APP/PS1) dosed at 10 mg/kg/day; assess cognitive improvement via Morris water maze and Aβ plaque reduction .
- Safety Profiling : Monitor liver enzymes (ALT/AST) and renal function to exclude off-target toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
